molecular formula C21H23F4NO2 B6173317 rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol CAS No. 2460740-17-2

rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol

Cat. No.: B6173317
CAS No.: 2460740-17-2
M. Wt: 397.4
InChI Key:
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Description

Rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound's unique structural features give it distinct chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol typically involves multi-step reactions. One of the primary methods includes the alkylation of azetidine with a suitable halide, followed by subsequent reactions to introduce the fluorophenyl and trifluoromethylphenyl groups.

  • Reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitutions and other reactions. Elevated temperatures and prolonged reaction times may also be necessary to ensure complete conversion.

Industrial Production Methods

  • On an industrial scale, the production of this compound is optimized to maximize yield and efficiency. This often involves the use of automated continuous flow reactors that allow precise control over reaction parameters.

  • Catalyst systems may also be employed to enhance reaction rates and selectivity, with palladium-based catalysts being commonly used in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions, using agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst, can convert the compound to alcohols or amines.

  • Substitution: : The compound is amenable to nucleophilic and electrophilic substitution reactions, facilitated by the presence of electron-withdrawing fluorine groups.

Common Reagents and Conditions

  • Common reagents include strong acids (HCl, H₂SO₄), bases (NaOH, KOH), and organic solvents (THF, acetonitrile).

  • Reaction conditions may vary but often involve controlled temperatures, atmospheric or elevated pressure, and the use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

  • Major products from these reactions include various derivatives where functional groups have been modified, leading to compounds with potential new applications or improved properties.

Scientific Research Applications

  • Chemistry: : In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It may be used in biological studies to understand the effects of fluorine and trifluoromethyl substitutions on biological activity and molecular interactions.

  • Industry: : Industrial applications might involve its use in the development of new materials, such as polymers or specialty chemicals with unique properties.

Mechanism of Action

  • The mechanism by which rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol exerts its effects is primarily through interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound either activates or inhibits their function.

  • The fluorine atoms play a crucial role in modulating the compound's binding affinity and selectivity, often enhancing its biological activity by influencing the electronic environment and molecular conformation.

Comparison with Similar Compounds

  • Compared to other similar compounds, rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol stands out due to its dual substitution with fluorine and trifluoromethyl groups. This unique feature provides enhanced stability and reactivity.

  • Similar compounds might include:

    • rel-(2R)-1-[(2-chlorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol

    • rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(methyl)phenyl]methyl}azetidin-1-yl)propan-2-ol

These comparisons highlight how variations in the substitution pattern can significantly affect the chemical and biological properties of the compounds.

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Properties

CAS No.

2460740-17-2

Molecular Formula

C21H23F4NO2

Molecular Weight

397.4

Purity

95

Origin of Product

United States

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